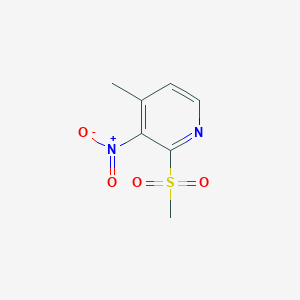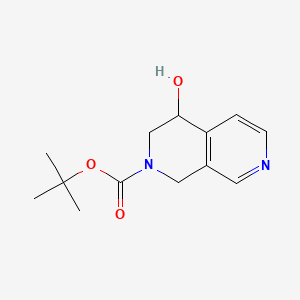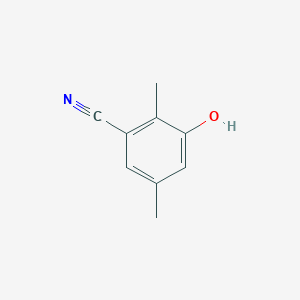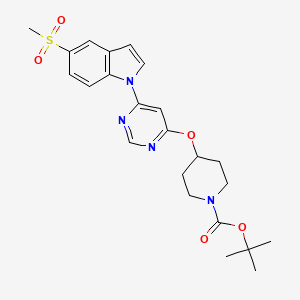
tert-butyl 4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an indole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
The synthesis of tert-butyl 4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine and indole moieties, and the final tert-butyl esterification. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to enzyme active sites, inhibiting their activity, while the pyrimidine ring can interact with nucleic acids, affecting gene expression. The piperidine ring enhances the compound’s solubility and bioavailability, facilitating its biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds share the piperidine or piperazine ring structure but differ in their functional groups and overall molecular architecture.
Propriétés
Formule moléculaire |
C23H28N4O5S |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
tert-butyl 4-[6-(5-methylsulfonylindol-1-yl)pyrimidin-4-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C23H28N4O5S/c1-23(2,3)32-22(28)26-10-8-17(9-11-26)31-21-14-20(24-15-25-21)27-12-7-16-13-18(33(4,29)30)5-6-19(16)27/h5-7,12-15,17H,8-11H2,1-4H3 |
Clé InChI |
TYVKUOJWIYGGNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=NC(=C2)N3C=CC4=C3C=CC(=C4)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide](/img/structure/B13922591.png)
![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
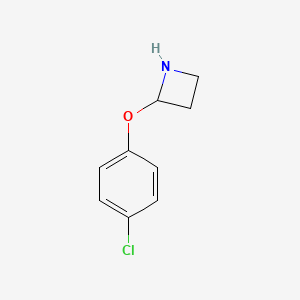
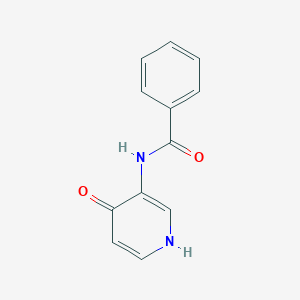

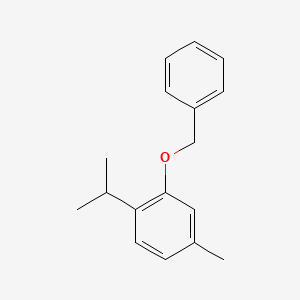
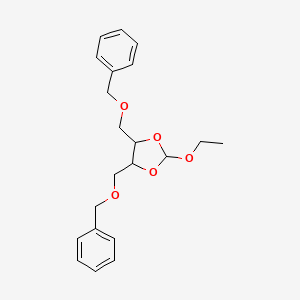
![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13922626.png)
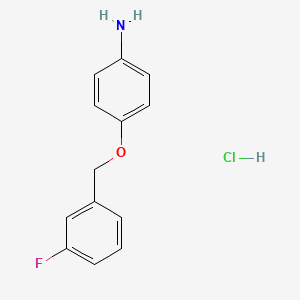
![5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13922645.png)
